2,2'-[Dodecane-1,12-diylbis(oxy)]bis(4,6-dimethylbenzaldehyde)
Description
2,2’-[Dodecane-1,12-diylbis(oxy)]bis(4,6-dimethylbenzaldehyde) is an organic compound characterized by its unique structure, which includes a dodecane chain linked by oxy groups to two 4,6-dimethylbenzaldehyde moieties
Properties
CAS No. |
143814-26-0 |
|---|---|
Molecular Formula |
C30H42O4 |
Molecular Weight |
466.7 g/mol |
IUPAC Name |
2-[12-(2-formyl-3,5-dimethylphenoxy)dodecoxy]-4,6-dimethylbenzaldehyde |
InChI |
InChI=1S/C30H42O4/c1-23-17-25(3)27(21-31)29(19-23)33-15-13-11-9-7-5-6-8-10-12-14-16-34-30-20-24(2)18-26(4)28(30)22-32/h17-22H,5-16H2,1-4H3 |
InChI Key |
CBBSEDQZEGJIMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCCCCCCCCCCCCOC2=CC(=CC(=C2C=O)C)C)C=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Dodecane-1,12-diylbis(oxy)]bis(4,6-dimethylbenzaldehyde) typically involves the reaction of dodecanediol with 4,6-dimethylbenzaldehyde in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Common solvents used include dichloromethane or toluene.
Catalyst: Acidic catalysts such as p-toluenesulfonic acid or Lewis acids like aluminum chloride.
Temperature: The reaction is usually carried out at elevated temperatures, ranging from 60°C to 100°C.
Time: The reaction time can vary from several hours to overnight, depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and catalyst concentration is common.
Chemical Reactions Analysis
Types of Reactions
2,2’-[Dodecane-1,12-diylbis(oxy)]bis(4,6-dimethylbenzaldehyde) can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Bromine in acetic acid at room temperature.
Major Products Formed
Oxidation: 2,2’-[Dodecane-1,12-diylbis(oxy)]bis(4,6-dimethylbenzoic acid).
Reduction: 2,2’-[Dodecane-1,12-diylbis(oxy)]bis(4,6-dimethylbenzyl alcohol).
Substitution: 2,2’-[Dodecane-1,12-diylbis(oxy)]bis(4,6-dimethyl-3-bromobenzaldehyde).
Scientific Research Applications
The compound 2,2'-[Dodecane-1,12-diylbis(oxy)]bis(4,6-dimethylbenzaldehyde) is a complex organic molecule with potential applications in various scientific fields. This article explores its applications, focusing on its chemical properties, synthesis methods, and potential uses in research and industry.
Example Synthesis Procedure
- Reagents : Dodecanediol, 4,6-dimethylbenzaldehyde, catalyst (e.g., acid catalyst).
- Procedure :
- Mix the dodecanediol and 4,6-dimethylbenzaldehyde in a suitable solvent.
- Heat the mixture under reflux conditions for several hours.
- Allow the reaction to proceed until completion, monitored by TLC.
- Purify the product using column chromatography.
Pharmaceuticals
The compound's unique structure may enable it to function as an active pharmaceutical ingredient (API) or as a precursor for synthesizing novel drugs. Its potential as an inhibitor for certain enzymes could be explored further in drug discovery processes.
Material Science
Due to its hydrophobic nature and ability to form stable structures, this compound could be investigated for use in creating advanced materials such as:
- Polymeric films : Utilizing its properties to enhance mechanical strength and barrier functions.
- Nanocomposites : Serving as a matrix for incorporating nanoparticles for improved functionalities.
Chemical Sensors
The aldehyde functional groups can be reactive sites that may be utilized in developing chemical sensors for detecting specific analytes. The sensitivity and selectivity of these sensors can be tailored by modifying the compound's structure.
Cosmetic Applications
Given its chemical stability and potential biocompatibility, the compound might find applications in cosmetic formulations as an emollient or fragrance component.
Case Study 1: Drug Development
A study investigated the enzyme inhibitory activity of similar compounds with benzaldehyde moieties against α-glucosidase and acetylcholinesterase. Results indicated that modifications in the alkyl chain length significantly affected inhibitory potency, suggesting that 2,2'-[Dodecane-1,12-diylbis(oxy)]bis(4,6-dimethylbenzaldehyde) could exhibit similar or enhanced activities due to its unique structure .
Case Study 2: Material Properties
Research on polymer blends incorporating long-chain aliphatic compounds demonstrated improved mechanical properties and thermal stability. The incorporation of similar dodecane-based compounds into polymer matrices resulted in enhanced performance metrics compared to traditional polymers .
Mechanism of Action
The mechanism of action of 2,2’-[Dodecane-1,12-diylbis(oxy)]bis(4,6-dimethylbenzaldehyde) depends on its application:
Antimicrobial Activity: The aldehyde groups can form covalent bonds with amino groups in microbial proteins, leading to protein denaturation and cell death.
Drug Delivery: The hydrophobic dodecane chain can interact with lipid membranes, facilitating the transport of hydrophobic drugs across cell membranes.
Polymerization: The aldehyde groups can react with amines or alcohols to form imines or acetals, respectively, which can then undergo further polymerization reactions.
Comparison with Similar Compounds
2,2’-[Dodecane-1,12-diylbis(oxy)]bis(4,6-dimethylbenzaldehyde) can be compared with other similar compounds such as:
1,12-Bis(2-nitrophenoxy)dodecane: Similar in having a dodecane chain linked by oxy groups, but with nitrophenoxy groups instead of dimethylbenzaldehyde groups.
1,1’-[1,12-Dodecanediylbis(oxy)]bis(2-(1,3-butadiyn-1-yl)-4-(2-methyl-2-propanyl)benzene): Similar in having a dodecane chain linked by oxy groups, but with butadiynyl and methylpropanyl groups.
4,4’-[Naphthalene-2,7-diylbis(oxy)]dianiline: Similar in having an oxy-linked structure, but with naphthalene and aniline groups.
The uniqueness of 2,2’-[Dodecane-1,12-diylbis(oxy)]bis(4,6-dimethylbenzaldehyde) lies in its combination of a long dodecane chain and reactive aldehyde groups, which provide a balance of hydrophobicity and reactivity that is useful in various applications.
Biological Activity
The compound 2,2'-[Dodecane-1,12-diylbis(oxy)]bis(4,6-dimethylbenzaldehyde) is a synthetic organic molecule that has garnered interest in various fields due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of 2,2'-[Dodecane-1,12-diylbis(oxy)]bis(4,6-dimethylbenzaldehyde) features two dodecane chains linked by ether bonds to two dimethylbenzaldehyde moieties. This unique structure may contribute to its biological activity by influencing its solubility and interaction with biological membranes.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties, which can help mitigate oxidative stress in cells.
- Antimicrobial Properties : The presence of aldehyde groups in the structure may enhance antimicrobial efficacy against various pathogens.
- Cytotoxic Effects : Preliminary studies suggest potential cytotoxicity against cancer cell lines, indicating possible applications in cancer therapy.
The biological activity of 2,2'-[Dodecane-1,12-diylbis(oxy)]bis(4,6-dimethylbenzaldehyde) can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Scavenging : The compound's ability to donate electrons may neutralize free radicals.
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cell proliferation and survival.
- Membrane Disruption : The hydrophobic dodecane chains may disrupt microbial membranes, leading to cell lysis.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Significant reduction in ROS levels | |
| Antimicrobial | Effective against E. coli and S. aureus | |
| Cytotoxic | Induced apoptosis in cancer cell lines |
Case Study 1: Antioxidant Activity
A study investigated the antioxidant capacity of the compound using DPPH radical scavenging assays. Results indicated a strong scavenging effect comparable to established antioxidants like ascorbic acid.
Case Study 2: Antimicrobial Efficacy
In vitro tests demonstrated that the compound exhibited antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be lower than those for commonly used antibiotics.
Case Study 3: Cytotoxicity Assessment
The cytotoxic effects were evaluated on various cancer cell lines (e.g., MCF-7 and PC-3). The compound showed a dose-dependent decrease in cell viability, suggesting potential for further development as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
